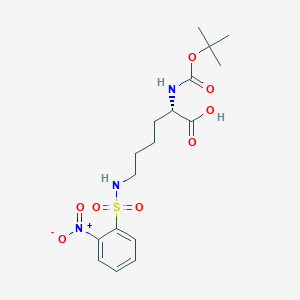

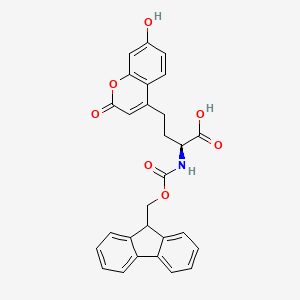

Boc-l-lys(ns)-oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-L-Lysine, also known as Boc-Lys-OH, is a derivative of lysine, an essential amino acid1. It is a compound with the molecular formula NH2(CH2)4CH(COOH)NHCOOC(CH3)31. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis2.

Synthesis Analysis

The synthesis of Boc-L-Lysine involves the ring-opening polymerization (ROP) of Nε-tert-butyloxycarbonyl-L-lysine N-carboxyanhydride (Boc-L-Lys-NCA) mediated by an amine-terminated polyamidoamine dendrimer3. This process can prepare star poly(L-lysine) (PLL) homo- and copolymers with 400 residues within 50 minutes3. Other methods include the use of titanium tetrachloride as a condensing agent4 and the use of lithium hexamethyldisilazide for superfast ring opening5.

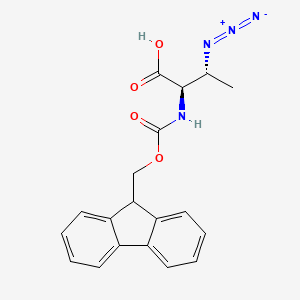

Molecular Structure Analysis

The molecular weight of Boc-L-Lysine is 246.301. It has a linear formula of NH2(CH2)4CH(COOH)NHCOOC(CH3)31.

Chemical Reactions Analysis

The Boc group in Boc-L-Lysine can be removed through a process called deprotection. This process can be facilitated by oxalyl chloride in a mild manner2. Another study showed that the Nε-Boc group could be removed using a choline chloride/p-toluenesulfonic acid deep eutectic solvent6.Physical And Chemical Properties Analysis

Boc-L-Lysine is a compound with the molecular formula NH2(CH2)4CH(COOH)NHCOOC(CH3)3 and a molecular weight of 246.301. More specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Boc-l-lys(ns)-oh is used in the synthesis and structure characterization of polypeptides, which have applications in understanding physiological processes and potentially treating diseases (Zhao Yi-nan & Melanie Key, 2013).

It is also employed in synthesizing redox derivatives of lysine and related peptides, which have potential uses in molecular electronic devices (B. Peek et al., 2009).

In the field of biodegradable materials, Boc-l-lys(ns)-oh is used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, showcasing its utility in creating novel materials with potential biomedical applications (Yang Li et al., 2006).

The compound plays a role in the synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine, which are building blocks for solid-phase synthesis of DTPA-containing peptides (J. Davies & Loai Al-Jamri, 2002).

It's also utilized in the synthesis of lysine-modified single-walled carbon nanotubes, indicating its applicability in nanotechnology and biomedical fields (J. Mulvey et al., 2014).

Boc-l-lys(ns)-oh is involved in studies related to the anticancer properties of betulin and betulinic acid derivatives in epidermoid carcinoma treatment, highlighting its role in cancer research (M. Drąg-Zalesińska et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Boc-Lys-OMe.HCl, suggests avoiding dust formation and inhalation, and using personal protective equipment. It also mentions that the compound should not be released into the environment7. However, specific safety and hazard information for Boc-L-Lysine was not found in the search results.

Direcciones Futuras

The use of Boc-L-Lysine in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers shows promise in combating the antimicrobial resistance crisis3. However, the high toxicity and cost of antimicrobial peptides (AMPs) have hampered their further development3. Future research may focus on improving the biocompatibility and reducing the toxicity of these compounds3.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIGZMAQNMNOK-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-l-lys(ns)-oh | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

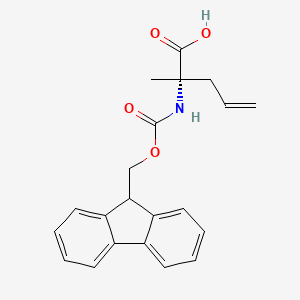

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)